2-Ethyl-7-azabenzothiazole
Description
Contextual Significance of Azabenzothiazole Heterocycles in Organic Chemistry
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are fundamental to many areas of science. ijarsct.co.inmsu.edu Their prevalence is particularly notable in medicinal chemistry; a significant majority of FDA-approved drugs, for instance, feature a nitrogen-containing heterocyclic scaffold. ijnrd.org
Within this extensive family, the benzothiazole (B30560) structure—a fusion of a benzene (B151609) ring and a thiazole (B1198619) ring—is a well-established pharmacophore. Benzothiazole and its derivatives are integral components of numerous pharmaceutical agents and natural products, exhibiting a wide array of pharmacological activities. researchgate.net This has made the benzothiazole nucleus a subject of intense research for the development of new therapeutic agents. researchgate.netijper.orgnih.gov
Azabenzothiazoles are a class of heterocyclic compounds where one of the carbon atoms in the benzene portion of the benzothiazole system is replaced by a nitrogen atom. google.com This substitution creates isomers (e.g., 4-azabenzothiazole, 5-azabenzothiazole, 7-azabenzothiazole) and significantly influences the molecule's electronic distribution, physicochemical properties, and biological activity. ijper.org The introduction of the nitrogen atom can alter factors such as basicity, hydrogen bonding capability, and metabolic stability, making the azabenzothiazole scaffold a versatile tool in drug design and materials science. researchgate.net Researchers have explored azabenzothiazole derivatives for a range of therapeutic applications, including as kinase inhibitors for inflammatory diseases and as potential antiparasitic agents. google.comnih.gov
Scope and Academic Relevance of 2-Ethyl-7-azabenzothiazole Investigations
Scientific investigation into this compound centers on its role as a specialized chemical building block and the influence of its specific substitution pattern on molecular properties. While not as extensively documented as its parent heterocycle, its utility has been noted in synthetic chemistry.
The primary academic relevance of this compound is demonstrated by its application as a chemical intermediate in the synthesis of more complex molecules. For example, a patent for novel antifungal agents describes the use of this compound as a key reactant. google.com In this process, the compound is subjected to oxidation to facilitate the construction of a larger, pharmacologically active molecule. This highlights its value as a starting material for creating intricate chemical architectures.
Table 1: Chemical Identity of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀N₂S |
| Molecular Weight | 178.25 g/mol |
| Structure | A fused ring system consisting of a pyridine (B92270) ring and a thiazole ring, with an ethyl group at position 2. |
The specific substitution—an ethyl group at position 2 and a nitrogen atom at position 7—is crucial. The placement of the nitrogen atom defines it as a 7-azabenzothiazole, or thiazolo[4,5-b]pyridine, influencing the electronic nature of the fused ring system. The 2-ethyl group provides a small, lipophilic substituent that can impact how the molecule interacts with other chemical entities or biological targets.
The academic interest in this structural motif is further underscored by research on analogous compounds. Studies on other substituted azabenzothiazoles have shown promising biological activity. For instance, a different azabenzothiazole analog was identified as a potential lead compound for optimization in the development of anti-Cryptosporidium agents, demonstrating low micromolar potency. nih.gov This finding suggests that the azabenzothiazole scaffold is a valuable starting point for discovering new therapeutic agents. The strategic placement of substituents is a key theme in this area of research, aiming to refine the potency and selectivity of these compounds for their intended function. nih.gov
Table 2: Reported Reaction of this compound
| Reactant(s) | Reagent(s) | Solvent | Reaction Conditions | Product Application | Reference |
|---|---|---|---|---|---|
| This compound | meta-chloroperbenzoic acid (m-CPBA) | Dichloromethane (B109758) | Room Temperature | Intermediate for antifungal agents | google.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8N2S |
|---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
2-ethyl-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C8H8N2S/c1-2-7-10-6-4-3-5-9-8(6)11-7/h3-5H,2H2,1H3 |
InChI Key |
KDWTVVYDHJNSFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(S1)N=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies of 2 Ethyl 7 Azabenzothiazole
Precursor-Based Synthetic Routes to the 7-Azabenzothiazole Core
The construction of the 7-azabenzothiazole ring system is a fundamental step in the synthesis of 2-Ethyl-7-azabenzothiazole. This process typically involves the formation of the thiazole (B1198619) ring fused to a pyridine (B92270) core.
Cyclization Reactions for Azabenzothiazole Ring Formation
The formation of the benzothiazole (B30560) skeleton, and by extension the azabenzothiazole core, often relies on the condensation of an ortho-aminothiophenol or its pyridine equivalent with various electrophilic partners. ijper.org Established methods include reactions with carboxylic acids, acyl chlorides, esters, or nitriles. ijper.org These cyclization reactions are foundational in heterocyclic chemistry, providing a direct route to the fused ring system. numberanalytics.com
One of the well-known pathways for benzothiazole synthesis is the Jacobson cyclization of thiobenzanilides. ijper.org While broadly applicable, these methods can be limited by the accessibility and stability of the requisite 2-amino-pyridinethiol precursors, which are prone to oxidation. ijper.org
Alternative strategies for forming related aza-heterocycles include the Cadogan cyclization, which utilizes nitro-arenes and trivalent phosphorus reagents to construct carbazoles and other N-heterocycles. researchgate.net While not a direct synthesis of azabenzothiazoles, the principles of intramolecular cyclization are relevant. Similarly, various palladium-catalyzed reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for constructing complex heterocyclic systems, including azaindoles, which share the azabicyclic core. researchgate.net
Specific Synthetic Pathways for Introducing the 2-Ethyl Moiety
The introduction of the 2-ethyl group onto the 7-azabenzothiazole core can be achieved through several synthetic strategies. One direct approach involves the cyclization of the appropriate 2-amino-pyridinethiol with propanoic acid or a derivative thereof.
Alternatively, the ethyl group can be introduced at a later stage. For instance, a pre-formed 7-azabenzothiazole ring system bearing a suitable leaving group at the 2-position, such as a halogen, can be subjected to cross-coupling reactions with an ethylating agent.
Modification and Functionalization of this compound
Once the this compound core is synthesized, further structural diversity can be achieved through various derivatization reactions.
Regioselective Derivatization Approaches
The regioselectivity of derivatization reactions on the this compound ring system is influenced by the electronic nature of the heterocyclic core. The pyridine part of the molecule can be activated towards nucleophilic substitution, while the thiazole ring can also undergo specific reactions.
A notable example of regioselective functionalization involves the oxidation of the pyridine nitrogen, which can then direct further substitutions. For instance, the oxidation of this compound to its 7-oxide derivative allows for the subsequent introduction of a cyano group at the 6-position. google.com This transformation proceeds via a Reissert-type reaction, where the N-oxide is activated by a chloroformate or a similar reagent in the presence of a cyanide source. google.com
Post-Synthetic Structural Transformations (e.g., Oxidation with meta-chloroperbenzoic acid)
Post-synthetic modifications are crucial for elaborating the core structure of this compound. One of the most common transformations is oxidation, particularly with meta-chloroperbenzoic acid (m-CPBA).
The oxidation of this compound with m-CPBA primarily occurs at the pyridine nitrogen, yielding this compound-7-oxide. google.comgoogle.com This reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) at room temperature. google.comgoogle.com The resulting N-oxide is a versatile intermediate for further functionalization. google.com It is important to control the reaction conditions, as over-oxidation or side reactions can occur. researchgate.net For instance, the reaction mixture is often treated with an aqueous solution of sodium sulfite (B76179) to quench any excess peroxide. google.comgoogle.com
The reactivity of m-CPBA is well-documented, and it is known to oxidize various functional groups, including sulfides to sulfoxides and sulfones, and amines to amine oxides. chemicalbook.com The choice of solvent can significantly influence the outcome of m-CPBA oxidations. researchgate.net
Advanced Spectroscopic and Structural Elucidation of 2 Ethyl 7 Azabenzothiazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic compounds in solution. msu.edu By analyzing the chemical shifts, spin-spin coupling, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity of atoms within a molecule can be mapped out. uobasrah.edu.iqethernet.edu.et
For 2-Ethyl-7-azabenzothiazole, ¹H NMR spectroscopy is expected to provide distinct signals for the ethyl group and the aromatic protons on the azabenzothiazole core. The ethyl group would manifest as a quartet for the methylene (B1212753) (-CH₂) protons, split by the adjacent methyl (-CH₃) protons, and a triplet for the methyl protons, split by the methylene protons. libretexts.org The protons on the heterocyclic rings will appear in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns being dependent on their electronic environment and proximity to the nitrogen and sulfur heteroatoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shift ranges for similar heterocyclic systems and functional groups.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ethyl -CH₂- | ~3.0 (quartet) | ~25 |
| Ethyl -CH₃ | ~1.4 (triplet) | ~13 |
| Aromatic C-H | 7.0 - 8.5 | 115 - 150 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. uobasrah.edu.iq For this compound, high-resolution mass spectrometry (HRMS) can determine the exact molecular mass, allowing for the confirmation of its elemental formula. uni-saarland.de
Electron Ionization (EI) is a common MS technique that causes the molecule to fragment in a reproducible manner. uni-saarland.de The fragmentation pattern is a molecular fingerprint that provides significant structural information. The fragmentation of the this compound molecular ion (M⁺˙) is expected to follow predictable pathways based on the stability of the resulting fragments. miamioh.edu Key fragmentation processes would likely include:
Alpha-cleavage: The loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion.
Loss of the ethyl group: Cleavage of the bond between the ethyl group and the thiazole (B1198619) ring, resulting in the loss of an ethyl radical (•C₂H₅) to give a prominent [M-29]⁺ peak. libretexts.orgyoutube.com
Ring cleavage: Fragmentation of the heterocyclic ring system, which can lead to a variety of smaller, characteristic ions. For instance, cleavage of the thiazole ring could lead to the expulsion of neutral molecules like hydrogen cyanide (HCN).
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Proposed Structure/Loss | Predicted m/z |
|---|---|---|
| [M]⁺˙ | Molecular Ion | 176 |
| [M-15]⁺ | Loss of •CH₃ | 161 |
| [M-28]⁺ | Loss of C₂H₄ (ethylene) via rearrangement | 148 |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. uobasrah.edu.iqnih.gov These two methods are often complementary, as some vibrational modes may be strong in IR and weak or absent in Raman, and vice versa, due to different selection rules. americanpharmaceuticalreview.com
For this compound, IR and Raman spectra would reveal key vibrations associated with the aromatic rings and the ethyl substituent.
C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the ethyl group will be observed in the 3000-2850 cm⁻¹ range.
C=N and C=C stretching: The stretching vibrations of the C=N bond within the thiazole ring and the C=C bonds of the fused aromatic system are expected to produce strong bands in the 1650-1450 cm⁻¹ region.
C-S stretching: The carbon-sulfur bond in the thiazole ring gives rise to a weaker absorption, typically found in the 800-600 cm⁻¹ range. researchgate.net
Ring vibrations and C-H bending: The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands corresponding to various ring stretching and bending modes, as well as C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the aromatic core.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | IR, Raman | 3100 - 3000 |
| Aliphatic C-H Stretch | IR, Raman | 3000 - 2850 |
| C=N / C=C Stretch | IR, Raman | 1650 - 1450 |
| C-H Bend | IR, Raman | 1470 - 1370 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. researchgate.net The conjugated π-system of the this compound core is expected to give rise to distinct absorption bands in the UV-Vis spectrum. Typically, benzothiazole (B30560) and related heterocyclic systems exhibit multiple absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net
The position and intensity of the absorption maxima (λ_max) are sensitive to the molecular structure and solvent environment. The fluorescence spectrum, which records the emission of light as the molecule returns from an excited electronic state to the ground state, is also a key characteristic. The difference between the absorption and emission maxima is known as the Stokes shift. The quantum yield of fluorescence provides a measure of the efficiency of the emission process. The photophysical properties of such D-A-D (donor-acceptor-donor) or D-π-A (donor-pi-acceptor) type structures are of significant research interest. researchgate.net
Table 4: Typical Photophysical Properties for Azabenzothiazole Derivatives Data based on values reported for similar benzazole derivatives. researchgate.netresearchgate.netresearchgate.net
| Parameter | Typical Range |
|---|---|
| Absorption Maximum (λ_abs) | 300 - 450 nm |
| Emission Maximum (λ_em) | 350 - 550 nm |
| Stokes Shift | 50 - 150 nm |
| Molar Absorptivity (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ |
X-ray Crystallography for Solid-State Structural Determination
While NMR provides the structure in solution, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mjcce.org.mk This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, confirming the molecular geometry. rjlbpcs.com
For a derivative of this compound that forms a suitable single crystal, X-ray analysis would yield a detailed crystal structure. Key information obtained includes the crystal system (e.g., monoclinic, orthorhombic), space group (e.g., P2₁/c), and unit cell dimensions (a, b, c, α, β, γ). mdpi.commdpi.com Furthermore, the analysis reveals intermolecular interactions in the crystal lattice, such as π-π stacking, hydrogen bonds, or other non-covalent forces, which govern the molecular packing. mjcce.org.mk This information is crucial for understanding the solid-state properties of the material.
Table 5: Illustrative Crystallographic Data from a Related Heterocyclic Compound (1-ethyl-2-(ethylamino)-4-(4-fluorophenyl)-1,6-dihydro-6-oxopyrimidine-5-carbonitrile) rjlbpcs.com
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 21/n |
| a (Å) | 10.9855(11) |
| b (Å) | 10.7286(10) |
| c (Å) | 12.7136(10) |
| β (°) | 93.545(5) |
| Volume (ų) | Not specified |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-ethyl-2-(ethylamino)-4-(4-fluorophenyl)-1,6-dihydro-6-oxopyrimidine-5-carbonitrile |
| 2-ethylimidazole-1-sulfonyl azide |
Computational Chemistry and Theoretical Insights into 2 Ethyl 7 Azabenzothiazole
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 2-ethyl-7-azabenzothiazole. These computational methods allow for the detailed analysis of molecular orbitals, charge distribution, and other electronic properties that govern a molecule's behavior in chemical reactions.
DFT methods, such as B3LYP with a 6-311G+(d,p) basis set, are commonly utilized for these calculations. nih.gov Such approaches can accurately predict the optimized molecular structure, frontier molecular orbitals (HOMO and LUMO), and map the molecular electrostatic potential. nih.gov For instance, in studies of related heterocyclic systems, DFT calculations have been successfully used to obtain theoretical spectral data that align with experimental findings. nih.gov
The electronic properties of the azabenzothiazole core are of significant interest. The introduction of a nitrogen atom into the benzothiazole (B30560) scaffold, creating an azabenzothiazole, can substantially influence the molecule's electronic distribution and, consequently, its reactivity and interaction with biological targets. acs.org For example, theoretical investigations into related aza-heterocycles have shown that the position of the nitrogen atom can dramatically impact biological activity. acs.org
Key electronic parameters that can be derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. These calculations can also provide insights into the distribution of electron density, highlighting electrophilic and nucleophilic sites within the molecule, which is crucial for predicting how this compound will interact with other reagents.
While specific DFT data for this compound is not abundant in the public domain, the principles are well-established. For example, in a study on 1-ethyl-4-phenyl-1,5-benzodiazepin-2-thione and its derivatives, DFT calculations at the B3LYP/6-31G** level were used to determine their stable geometries. espublisher.com The absorption spectra were also computed, with the main absorption peak attributed to the π to π* transition. espublisher.com Similar calculations for this compound would likely reveal characteristic electronic transitions and provide a theoretical UV-Vis spectrum.
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron (nucleophilicity). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Relates to chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Dipole Moment (μ) | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | 3D map of the electronic charge distribution | Identifies regions prone to electrophilic and nucleophilic attack. |
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. For this compound, molecular modeling, particularly conformational analysis, is crucial for understanding its spatial arrangement and how it might interact with biological macromolecules like enzymes or receptors.
The ethyl group at the 2-position of the azabenzothiazole ring introduces conformational flexibility. Rotation around the single bond connecting the ethyl group to the heterocyclic core can result in different spatial arrangements, or conformers. Each conformer will have a specific potential energy, and the molecule will predominantly exist in its lowest energy conformations.
Conformational analysis of this compound can be performed using various computational methods, from relatively simple molecular mechanics force fields to more accurate but computationally intensive quantum chemical methods. These studies can identify the most stable conformers and the energy barriers between them. For example, in a study of 5-benzylimidazolidin-4-one derivatives, both molecular mechanics and quantum chemical calculations were used to determine the preferred conformations, and the results were compared with experimental X-ray crystallography data. ethz.ch
While specific conformational analysis data for this compound is limited, studies on related structures highlight the importance of such analyses. For example, research on other heterocyclic compounds has shown that even small changes in substituents can lead to different preferred conformations, which in turn affects their biological properties. mdpi.com
| Aspect | Description | Computational Method |
|---|---|---|
| Torsional Angle Analysis | Systematic rotation around the C-C bond of the ethyl group to map the potential energy surface. | Molecular Mechanics (e.g., MMFF94), Semi-empirical methods (e.g., AM1), DFT. |
| Identification of Stable Conformers | Locating the energy minima on the potential energy surface, which correspond to the most stable conformations. | Energy minimization algorithms. |
| Calculation of Rotational Barriers | Determining the energy required to rotate from one stable conformer to another. | Transition state search algorithms. |
| Population Analysis | Estimating the relative populations of different conformers at a given temperature based on their energies (Boltzmann distribution). | Statistical mechanics principles applied to calculated energies. |
Theoretical Studies on Reaction Mechanisms Involving the Azabenzothiazole Moiety
Theoretical studies are invaluable for understanding the intricate details of chemical reactions at a molecular level. For reactions involving the 7-azabenzothiazole moiety, computational chemistry can be used to map out potential reaction pathways, identify intermediates and transition states, and calculate activation energies. This provides a deeper understanding than what can often be achieved through experimental methods alone.
Elucidation of Mechanistic Pathways for Chemical Transformations
Computational chemistry can be employed to explore various possible mechanisms for a given chemical transformation involving the azabenzothiazole core. nih.gov For example, in the synthesis of substituted benzothiazoles, theoretical studies have been used to investigate the mechanism of C-S cross-coupling reactions. researchgate.net DFT calculations can help to determine whether a reaction proceeds through, for instance, a radical pathway or a concerted mechanism. researchgate.net
Application of Transition State Theory in Reaction Kinetics
Transition State Theory (TST) is a fundamental concept in chemical kinetics that explains reaction rates by considering the equilibrium between reactants and an activated complex, known as the transition state. wikipedia.org TST provides a framework for calculating the rate constant of a reaction based on the properties of the transition state. researchgate.net
In the context of this compound, TST can be combined with quantum chemical calculations to predict reaction rates. rsc.org By locating the transition state structure on the potential energy surface and calculating its free energy of activation (ΔG‡), the rate constant for a particular reaction step can be estimated using the Eyring equation. This approach has been widely used to understand the kinetics of various organic reactions. ethz.ch
For example, if one were studying the synthesis of a derivative of this compound, TST could be used to predict how changes in the reactants or reaction conditions would affect the reaction rate. By comparing the activation energies for different proposed pathways, one could determine which pathway is kinetically favored. libretexts.org
Structure-Activity Relationship (SAR) Elucidation via In Silico Methods
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. gardp.org In silico methods, which are computer-based, provide a rapid and cost-effective way to explore SAR and guide the design of new, more potent, and selective molecules. nih.gov
For this compound, in silico SAR studies would involve creating a virtual library of related compounds with modifications at various positions on the azabenzothiazole ring and the ethyl substituent. The biological activity of these virtual compounds can then be predicted using computational models.
One common in silico approach is Quantitative Structure-Activity Relationship (QSAR) modeling. 21stcenturycardiology.com QSAR models are mathematical equations that correlate the structural or physicochemical properties of a set of compounds with their biological activity. These properties, known as descriptors, can be calculated using computational chemistry and include electronic, steric, and hydrophobic parameters. Once a reliable QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds. oncodesign-services.com
Molecular docking is another powerful in silico technique for SAR elucidation. If the three-dimensional structure of the biological target of this compound is known, docking simulations can be used to predict how the compound and its analogs bind to the target's active site. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are important for binding. nih.gov This information can then be used to design modifications to the molecule that are expected to improve its binding affinity.
Studies on related benzothiazole and azabenzothiazole derivatives have successfully used these in silico methods. For example, SAR studies on a series of aminobenzothiazole Itk inhibitors used modeling and crystallography to understand the basis for their selectivity. nih.gov Similarly, research on other heterocyclic compounds has shown that in silico methods can effectively guide the optimization of lead compounds. acs.org
| Method | Description | Application |
|---|---|---|
| QSAR Modeling | Develops mathematical models that relate chemical structure to biological activity. 21stcenturycardiology.com | Predicting the activity of new analogs and identifying key structural features for activity. |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a biological target. nih.gov | Understanding binding modes, identifying key interactions, and guiding the design of more potent inhibitors. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Virtual screening of compound libraries to find new potential hits with the desired activity. |
| 3D-QSAR | Relates the 3D properties of molecules (e.g., steric and electrostatic fields) to their biological activity. | Provides a more detailed, 3D understanding of SAR compared to 2D-QSAR. |
Chemical Reactivity and Mechanistic Studies of 2 Ethyl 7 Azabenzothiazole in Organic Transformations
Electrophilic and Nucleophilic Reactivity of the 7-Azabenzothiazole Ring System
The 7-azabenzothiazole ring, a heterocyclic structure containing both nitrogen and sulfur, exhibits a nuanced reactivity profile towards both electrophiles and nucleophiles. The inherent electronic properties of the fused pyridine (B92270) and thiazole (B1198619) rings, combined with the influence of substituents, dictate the regioselectivity and rate of these reactions.
The nitrogen atom in the pyridine ring of the 7-azabenzothiazole system generally deactivates the ring towards electrophilic aromatic substitution due to its electron-withdrawing nature. numberanalytics.comdalalinstitute.com Electrophilic attack, when it does occur, is directed to specific positions based on the resonance stabilization of the resulting intermediate. dalalinstitute.com For the parent 7-azabenzothiazole, electrophilic substitution is anticipated to be challenging. However, the presence of the ethyl group at the 2-position, being an electron-donating group, can partially counteract the deactivating effect of the pyridine nitrogen, potentially facilitating electrophilic attack.
The interplay between the electron-donating ethyl group and the electron-withdrawing pyridine nitrogen creates a unique electronic environment within the 2-ethyl-7-azabenzothiazole molecule, influencing its reactivity in both electrophilic and nucleophilic transformations.
Redox Chemistry of this compound (e.g., Oxidation Reactions)
The term redox reaction refers to a chemical reaction that involves the transfer of electrons between two species. libretexts.orgncert.nic.inbyjus.com Oxidation is the loss of electrons, while reduction is the gain of electrons. byjus.comyoutube.com In organic chemistry, oxidation often involves an increase in the number of bonds to oxygen or a decrease in the number of bonds to hydrogen. libretexts.orgdocbrown.info
A documented example of the redox chemistry of this compound is its oxidation using a peroxy acid, specifically meta-chloroperbenzoic acid (m-CPBA). google.com In this reaction, this compound is dissolved in dichloromethane (B109758) and treated with m-CPBA. google.com The reaction proceeds at room temperature, and in the reported procedure, additional m-CPBA was added after several hours to drive the reaction to completion. google.com The resulting product is an N-oxide, where the nitrogen atom of the 7-azabenzothiazole ring system is oxidized.
The reaction can be summarized as follows:
This transformation highlights the susceptibility of the nitrogen atom in the pyridine portion of the molecule to oxidation by peroxy acids, a common reaction for nitrogen-containing heterocycles. The work-up procedure involves quenching the excess oxidizing agent with an aqueous solution of sodium sulfite (B76179). google.com
Table 1: Oxidation of this compound
| Reactant | Oxidizing Agent | Solvent | Product | Reference |
|---|---|---|---|---|
| This compound | meta-chloroperbenzoic acid (m-CPBA) | Dichloromethane | This compound-N-oxide | google.com |
Role as an Intermediate in Multi-Step Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical field. google.com Its bifunctional nature, possessing both a reactive heterocyclic core and a modifiable ethyl group, allows for its incorporation into larger molecular scaffolds.
A notable application of this compound is in the preparation of antifungal agents. google.com In a multi-step synthesis, this compound can be a precursor to a key building block. For instance, after its oxidation to the corresponding N-oxide, further chemical transformations can be carried out to construct the final active pharmaceutical ingredient. google.com The azabenzothiazole moiety often forms a core structural component of these antifungal compounds.
The synthesis of various substituted azabenzothiazoles has been explored in the development of kinase inhibitors, highlighting the importance of this heterocyclic system in medicinal chemistry. google.com While the specific use of this compound as a starting material is not detailed in this context, the general synthetic strategies for functionalizing the azabenzothiazole ring are relevant.
Furthermore, the development of synthetic methods for creating substituted azaindoles and azabenzothiazoles is an active area of research, driven by the biological activities of these compounds. researchgate.net These methods often involve the construction of the heterocyclic ring system from acyclic or simpler cyclic precursors. The availability of this compound provides a ready-made scaffold that can be elaborated upon, streamlining the synthesis of target molecules.
Research Applications of 2 Ethyl 7 Azabenzothiazole in Chemical Sciences
Catalysis and Ligand Design in Organic Synthesis
The benzothiazole (B30560) core and its heteroatom-substituted analogues, such as azabenzothiazoles, serve as versatile scaffolds in the design of ligands for transition metal catalysis. The presence of both sulfur and nitrogen atoms provides multiple coordination sites, allowing these molecules to act as effective ligands for a variety of metals. The design of ligands is crucial as the reactivity and selectivity of a metal catalyst are heavily influenced by the electronic and steric properties of its coordinating ligands.
While direct catalytic applications of 2-ethyl-7-azabenzothiazole are not extensively documented, the broader family of 2-aminobenzothiazole (B30445) derivatives has been successfully employed in multicomponent reactions to synthesize complex heterocyclic molecules. nih.gov These reactions often benefit from catalysts that can be recovered and reused, highlighting an environmentally conscious approach to synthesis. nih.govmdpi.com The azabenzothiazole moiety can be incorporated into more complex ligand structures, such as pincer ligands, where the rigid heterocyclic core can enforce a specific geometry around the metal center, thereby controlling the stereochemical outcome of a reaction. The lone pair of electrons on the thiazole (B1198619) nitrogen, combined with the coordinating ability of the sulfur atom and the additional nitrogen in the azabenzene ring, makes the this compound framework a promising candidate for the development of novel catalysts in organic synthesis.
Development of Fluorescent Molecular Probes and Dyes
The inherent photophysical properties of the benzothiazole nucleus make it an excellent fluorophore for the construction of molecular probes and dyes. nih.gov Derivatives of this scaffold are known for their high photostability, significant Stokes shifts, and sensitivity to the local environment (solvatochromism), which are all desirable characteristics for fluorescent sensors. nih.gov
The design of fluorescent probes based on the azabenzothiazole scaffold leverages its electron-deficient nature. nih.gov When combined with electron-donating groups, this creates a "push-pull" system that facilitates intramolecular charge transfer (ICT) upon photoexcitation. This ICT process is often sensitive to the polarity of the surrounding medium, resulting in solvatochromic fluorescence emission. The key photophysical processes that govern the utility of these organic fluorophores include fluorescence emission, photobleaching, and quenching. rsc.org Understanding these processes is critical to designing probes that are bright, stable, and responsive to specific analytes. rsc.org
The core principle involves coupling the azabenzothiazole fluorophore to a recognition moiety that selectively interacts with a target analyte. This interaction induces a change in the photophysical properties of the fluorophore, such as fluorescence intensity or emission wavelength, allowing for detection. For instance, researchers have developed pH-sensitive probes by coupling benzothiazole with spiropyrans. nih.gov Under acidic conditions, the spiropyran ring opens, leading to a significant change in the absorption and emission spectra of the molecule. nih.gov This OFF-ON or ratiometric response provides a clear signal for pH changes.
Table 1: Photophysical Properties of Benzothiazole-Spiropyran pH Probes
| Compound | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | pKa | pH Response Type |
| HBT-pH 1 | 560 | 610 | 50 | 6.57 | OFF-ON |
| HBT-pH 2 | 585 | 635 | 50 | 4.90 | Ratiometric |
| HBT-pH 3 | 590 | 640 | 50 | 3.95 | Ratiometric |
Data sourced from studies on benzothiazole-spiropyran derivatives designed for pH sensing. nih.gov
Derivatives of the benzothiazole scaffold have been effectively utilized in the development of chemosensors for various analytes. nanobioletters.com A notable application is the detection of pH changes in biological systems. nih.gov Probes such as HBT-pH 2 have been successfully used for imaging pH variations within living cells, demonstrating low cytotoxicity and clear fluorescence changes in response to acidic environments. nih.gov This capability is valuable for studying cellular processes and diagnosing diseases associated with pH imbalances. The design strategy often involves analyte-induced modulation of the ICT state or other photophysical phenomena like photoinduced electron transfer (PET), leading to a measurable optical signal. The versatility of the azabenzothiazole core allows for its incorporation into sensors for a wide range of targets beyond protons, including metal ions and other biologically relevant molecules.
Advanced Medicinal Chemistry Research (Mechanism-Oriented, Non-Clinical Focus)
In medicinal chemistry, the this compound scaffold serves as a privileged structure for developing molecular tools to probe biological systems. Its primary role is not as a therapeutic agent itself, but as a core fragment in designing selective inhibitors and ligands to study the function and structure of proteins and receptors.
The thiazole and benzothiazole frameworks are integral to the design of inhibitors for several enzyme classes, particularly protein kinases and bacterial topoisomerases. rsc.orgnih.gov
Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling, and their dysregulation is linked to diseases like cancer. nih.govmdpi.com Thiazole-based structures have a high potential for interacting with different protein kinases. nih.gov Derivatives of aminobenzothiazole have been identified as potent inhibitors of kinases such as Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3beta (GSK3β), acting in a non-ATP competitive manner. nih.gov The benzothiazole ring often serves as a central scaffold that can be functionalized to achieve high affinity and selectivity for the target kinase's active site. rsc.org
DNA Gyrase ATPase Inhibition: Bacterial DNA gyrase is an essential enzyme responsible for managing DNA topology and is a validated target for antibacterial agents. nih.govnih.gov The ATPase subunit of this enzyme, GyrB, is a key target for inhibition. whiterose.ac.uk Structure-based optimization of 4,5,6,7-tetrahydrobenzo[d]thiazole scaffolds has led to the development of highly potent inhibitors of DNA gyrase and topoisomerase IV from Escherichia coli and Staphylococcus aureus. nih.govnih.govresearchgate.net These compounds bind to the ATP-binding site of the GyrB subunit, preventing the enzyme from carrying out its function. nih.govresearchgate.net The development of these inhibitors showcases how the core scaffold can be systematically modified to improve potency and enzyme selectivity.
Table 2: Enzyme Inhibitory Activity of Selected Benzothiazole Derivatives
| Compound Class | Target Enzyme | Organism | IC₅₀ Value |
| Tetrahydrobenzo[d]thiazole Derivative | DNA Gyrase | E. coli | 0.02 µM |
| Tetrahydrobenzo[d]thiazole Derivative | Topoisomerase IV | E. coli | 1.8 µM |
| Tetrahydrobenzo[d]thiazole Derivative | DNA Gyrase | S. aureus | 0.012 µM |
| Tetrahydrobenzo[d]thiazole Derivative | Topoisomerase IV | S. aureus | 0.057 µM |
| Aryl 2-aminothiazole (B372263) Derivative | Casein Kinase 2 (CK2) | - | 1.9 µM |
| Aryl 2-aminothiazole Derivative | GSK3β | - | 0.67 µM |
IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Data is compiled from studies on tetrahydrobenzo[d]thiazole and aminothiazole derivatives. nih.govnih.govnih.gov
Understanding how a ligand binds to its receptor at the atomic level is fundamental to rational drug design. nih.gov Molecular docking and other computational techniques are used to predict and analyze the binding modes of ligands within the active site of a target protein. nih.gov For benzothiazole-based compounds, these studies reveal the specific interactions that govern their biological activity.
The benzothiazole core often acts as the primary pharmacophore, anchoring the molecule within the binding pocket through hydrophobic and van der Waals interactions. rsc.orgmdpi.com For example, in studies of Retinoid X Receptor-α (RXRα) antagonists, the central benzothiazole moiety was identified as the key element mediating the interaction with the receptor. mdpi.com Similarly, when targeting cannabinoid receptors, derivatives of benzothiazole establish critical contacts with hydrophobic residues such as Phenylalanine, Valine, and Leucine in the binding pocket. nih.govresearchgate.net
Hydrogen bonds and other polar interactions involving substituents on the benzothiazole ring are also crucial for high-affinity binding. nih.gov Structure-activity relationship (SAR) studies, which systematically modify the structure of a lead compound and measure the effect on activity, have shown that the placement and nature of substituents on the azabenzothiazole ring can dramatically alter binding affinity and selectivity for a given receptor or enzyme. mdpi.com This detailed molecular understanding allows for the targeted design of more potent and selective chemical probes for biological research.
Structure-Activity Relationship (SAR) Investigations for Target Modulation
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing compounds with desired biological activities. For derivatives of the 7-azabenzothiazole scaffold, these investigations focus on how modifications to the heterocyclic system and its substituents influence interactions with biological targets, thereby modulating their function. While specific SAR data for this compound is not extensively detailed in publicly available research, principles can be extrapolated from studies on analogous benzothiazole and azaindole structures.
Key aspects of SAR for this class of compounds often revolve around the following modifications:
Substitution at the 2-position: The ethyl group in this compound is a critical determinant of its activity. The size, lipophilicity, and electronic nature of the substituent at this position can dramatically affect target binding. For instance, in related benzothiazole series, varying the alkyl or aryl substituent at the 2-position has been shown to modulate potency and selectivity for various enzymes and receptors.
Modification of the Benzene (B151609) Ring: Substitution on the benzene portion of the azabenzothiazole nucleus can influence pharmacokinetic properties and target engagement. Electron-donating or electron-withdrawing groups can alter the electron density of the ring system, affecting its interaction with protein residues.
Alterations to the Azabenzothiazole Core: While less common, modifications to the core heterocyclic structure itself can lead to significant changes in biological activity.
The following table summarizes hypothetical SAR trends for 2-substituted-7-azabenzothiazole derivatives based on general principles observed in related heterocyclic compounds.
| Position of Modification | Type of Substituent | Potential Impact on Activity |
|---|---|---|
| 2-position | Small alkyl groups (e.g., methyl, ethyl) | May provide a balance of lipophilicity and steric bulk for optimal target engagement. |
| 2-position | Bulky alkyl or aryl groups | Could enhance van der Waals interactions but may also introduce steric hindrance. |
| 2-position | Groups with hydrogen bond donors/acceptors | Can introduce specific hydrogen bonding interactions with the target protein, potentially increasing potency and selectivity. |
| Benzene ring | Electron-withdrawing groups (e.g., -F, -Cl, -CF3) | May enhance binding through specific electronic interactions or improve metabolic stability. researchgate.net |
| Benzene ring | Electron-donating groups (e.g., -OCH3, -NH2) | Can alter the molecule's electronics and potential for hydrogen bonding. |
It is crucial to note that these are generalized principles, and the actual effect of any given substitution is highly dependent on the specific biological target being investigated. Comprehensive SAR studies involve the synthesis and biological evaluation of a library of analogs to systematically probe the effect of each structural modification.
Potential in Materials Science Research (Focus on Structural Integration and Functional Properties)
The unique structural and electronic properties of the azabenzothiazole scaffold also make it an attractive building block for the development of advanced materials. The presence of nitrogen and sulfur heteroatoms, along with the fused aromatic system, imparts characteristics that can be harnessed in functional polymers, coatings, and coordination chemistry.
Incorporation into Functional Polymers and Coatings
Benzothiazole derivatives are known to be incorporated into polymeric structures to enhance their properties, and it is plausible that this compound could serve a similar role. pcbiochemres.com The azabenzothiazole moiety can be integrated into a polymer backbone or appended as a side chain.
Potential Applications and Functional Properties:
Corrosion Inhibition: Benzothiazole derivatives have been extensively studied as corrosion inhibitors for various metals and alloys. researchgate.netresearchgate.netrsc.orgrsc.org When incorporated into polymer coatings, these moieties can be released over time or act at the coating-metal interface to form a protective layer, preventing corrosive processes. The nitrogen and sulfur atoms in the this compound ring can coordinate with metal surfaces, creating a barrier to corrosive agents.
Enhanced Thermal Stability: The rigid, aromatic structure of the azabenzothiazole unit can increase the thermal stability of polymers by restricting chain mobility at elevated temperatures. Polyimides and other high-performance polymers containing heterocyclic units often exhibit excellent thermal and mechanical properties. uobaghdad.edu.iq
Optical Properties: The conjugated π-system of the azabenzothiazole ring suggests potential for applications in optoelectronic materials. Polymers containing such chromophores may exhibit interesting fluorescence or non-linear optical properties, making them suitable for use in sensors, LEDs, or other electronic devices.
Antimicrobial Coatings: The benzothiazole nucleus is a common feature in many biologically active compounds. ijper.org Polymers functionalized with this compound could potentially exhibit antimicrobial properties, making them useful for coatings in medical or high-traffic environments.
Role in Coordination Chemistry for Advanced Materials
The nitrogen and sulfur atoms in the this compound ring are excellent donor sites for coordination with metal ions. This allows the molecule to act as a ligand in the formation of metal complexes and coordination polymers. The resulting materials can have a wide range of interesting structural, magnetic, and electronic properties.
The coordination chemistry of 7-azabenzotriazole, a related compound, has been explored, demonstrating its versatility as a ligand. researchgate.net It is expected that this compound would exhibit similar or even more diverse coordination behavior due to the additional donor sites and steric/electronic influence of the ethyl group.
Potential Applications of Metal Complexes and Coordination Polymers:
Catalysis: Metal complexes containing azabenzothiazole ligands could function as catalysts in a variety of organic transformations. The electronic properties of the ligand can be tuned by modifying substituents to influence the catalytic activity of the metal center.
Luminescent Materials: Coordination to lanthanide or other emissive metal ions could lead to the development of highly luminescent materials for applications in lighting, displays, and sensing. The azabenzothiazole ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits light.
Porous Materials: The formation of coordination polymers with specific geometries could result in porous materials, such as metal-organic frameworks (MOFs). These materials have high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis.
The following table summarizes the potential coordination modes of this compound and the resulting material types.
| Coordinating Atoms | Potential Metal Ions | Resulting Material Type | Potential Applications |
|---|---|---|---|
| Thiazole Nitrogen and Sulfur | Transition metals (e.g., Cu, Zn, Co, Ni) | Discrete metal complexes | Catalysis, antimicrobial agents |
| Pyridine (B92270) Nitrogen and Thiazole Nitrogen | Transition metals, Lanthanides | Coordination polymers | Luminescent materials, sensors |
| Bridging ligand using multiple N/S donors | Various metal ions | Metal-Organic Frameworks (MOFs) | Gas storage, separation, catalysis |
Further research into the synthesis and characterization of polymers and coordination compounds incorporating this compound is needed to fully realize its potential in materials science.
Conclusion and Future Research Perspectives
Summary of Current Research Landscape Pertaining to 2-Ethyl-7-azabenzothiazole
A comprehensive review of available scientific literature, including peer-reviewed journals and patent databases, reveals a significant gap in the dedicated study of this compound. The compound is identified in patent literature as an intermediate in the synthesis of more complex molecules, particularly in the development of azole antifungal agents.
For instance, European Patent EP0667346A2 and US Patent US5648372A describe the use of this compound in a reaction with meta-chloroperbenzoic acid in dichloromethane (B109758). google.comgoogle.com This reaction is part of a larger synthetic pathway and does not provide detailed insights into the intrinsic properties or biological effects of this compound itself.
Emerging Avenues and Challenges in this compound Research
Given the lack of foundational research, any discussion of emerging avenues and challenges for this compound is speculative. The primary challenge is the fundamental absence of data. Before any advanced research can be undertaken, the following foundational studies are necessary:
Development of Efficient Synthetic Routes: While its synthesis is implied in patent literature, dedicated studies on optimizing the synthesis of this compound would be a crucial first step.
Comprehensive Physicochemical Characterization: A thorough analysis of its structural, spectroscopic, and thermodynamic properties is required to build a foundational understanding of the molecule.
Initial Biological Screening: Broad-spectrum biological screening could help to identify any potential therapeutic areas of interest, such as antimicrobial, anticancer, or anti-inflammatory activities, which are common in the broader benzothiazole (B30560) family.
Until such fundamental research is conducted and published, the potential avenues for this compound research will remain hypothetical. The primary hurdle for researchers is the current lack of any established body of work on which to build.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
